1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized via “click” chemistry, a widely used method for creating 1,2,3-triazoles. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and can be carried out under mild conditions, often in aqueous media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl amine
- 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
Uniqueness: 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar triazole derivatives .
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(1-ethyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H12N4/c1-3-10-4-6(5(2)7)8-9-10/h4-5H,3,7H2,1-2H3 |
InChI Key |
UBQBOKVUMDZBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.